(6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-YL)acetic acid
Overview
Description
(6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-YL)acetic acid is a chemical compound with the molecular formula C10H8ClNO3S It is a derivative of benzothiazine, a class of compounds known for their diverse biological activities
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to interact with various targets such as ampa receptors .
Mode of Action
It is known that compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold can act as positive allosteric modulators of the ampa receptors . This means they enhance the activity of these receptors, leading to increased neuronal excitability.
Biochemical Pathways
Given its potential modulation of ampa receptors, it may influence glutamatergic signaling pathways .
Result of Action
Modulation of ampa receptors could potentially lead to changes in neuronal excitability .
Biochemical Analysis
Biochemical Properties
Benzothiadiazine derivatives have been reported to exhibit a range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators
Cellular Effects
A related compound was shown to increase apoptotic effects in a human multidrug resistant-1 (mdr-1) gene transfected mouse lymphoma cell line
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-YL)acetic acid typically involves the reaction of 2-aminothiophenol with chloroacetic acid under controlled conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques. The use of automated systems ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s properties.
Substitution: The chlorine atom in the benzothiazine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-YL)acetic acid is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
The compound has shown potential in biological studies, particularly in the development of enzyme inhibitors. Its structure allows it to interact with specific biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound derivatives have been investigated for their anti-inflammatory and antimicrobial properties. These derivatives are being explored as potential therapeutic agents for various diseases.
Industry
Industrially, the compound is used in the synthesis of dyes and pigments. Its chemical properties make it suitable for producing colorants with specific characteristics.
Comparison with Similar Compounds
Similar Compounds
(6-Chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylic acid): Similar in structure but contains an oxygen atom in place of sulfur.
(6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylic acid): Differing by the presence of a carboxylic acid group instead of an acetic acid group.
Uniqueness
(6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-YL)acetic acid is unique due to its specific substitution pattern and the presence of both chlorine and acetic acid functionalities
Properties
IUPAC Name |
2-(6-chloro-3-oxo-4H-1,4-benzothiazin-2-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO3S/c11-5-1-2-7-6(3-5)12-10(15)8(16-7)4-9(13)14/h1-3,8H,4H2,(H,12,15)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBFAHZHLILURA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=O)C(S2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585390 | |
Record name | (6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7190-20-7 | |
Record name | (6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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